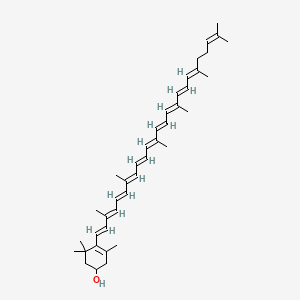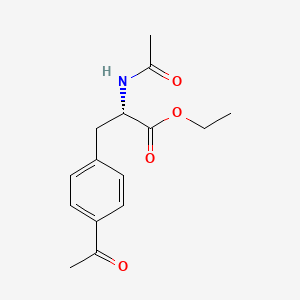![molecular formula C7H10O2 B13826874 6-Oxa-bicyclo[3.2.1]octan-7-one](/img/structure/B13826874.png)
6-Oxa-bicyclo[3.2.1]octan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxabicyclo[3.2.1]octan-7-one is a bicyclic lactone with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxygen atom incorporated into the ring system. It is also known by the synonym 3-hydroxy-cyclohexanecarboxylic acid lactone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxabicyclo[3.2.1]octan-7-one typically involves the cyclization of cyclohex-3-ene-1-carboxylic acid. One common method includes the use of brominating agents such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide . The reaction is carried out in solvents such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production of 6-oxabicyclo[3.2.1]octan-7-one follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6-oxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohols.
Substitution: The lactone ring can be opened and substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for allylic oxidation.
Reduction: Lithium aluminium hydride is used for reducing the lactone to amino alcohols.
Substitution: Amines are used to open the lactone ring and form amides.
Major Products
Oxidation: Bicyclic ketones and carboxylic acids.
Reduction: Amino alcohols.
Substitution: Amides.
Wissenschaftliche Forschungsanwendungen
6-oxabicyclo[3.2.1]octan-7-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a key intermediate in the synthesis of pharmaceuticals, such as edoxaban, which is used as an anticoagulant
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-oxabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets. For instance, in the synthesis of edoxaban, the compound acts as an intermediate that inhibits activated blood coagulation factor X (FXa), thereby preventing thrombotic diseases . The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound.
Vergleich Mit ähnlichen Verbindungen
6-oxabicyclo[3.2.1]octan-7-one can be compared with other similar bicyclic lactones:
1-aza-6-oxabicyclo[3.2.1]octan-7-one: This compound has a nitrogen atom in place of one of the carbon atoms in the ring, which alters its chemical properties and reactivity.
6-oxabicyclo[3.2.1]oct-3-en-7-one: This compound has a double bond in the ring, which affects its stability and reactivity.
The uniqueness of 6-oxabicyclo[3.2.1]octan-7-one lies in its specific ring structure and the presence of an oxygen atom, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C7H10O2 |
|---|---|
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
(1R,5S)-6-oxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C7H10O2/c8-7-5-2-1-3-6(4-5)9-7/h5-6H,1-4H2/t5-,6+/m1/s1 |
InChI-Schlüssel |
KKVBULDFFNFYHJ-RITPCOANSA-N |
Isomerische SMILES |
C1C[C@@H]2C[C@H](C1)OC2=O |
Kanonische SMILES |
C1CC2CC(C1)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


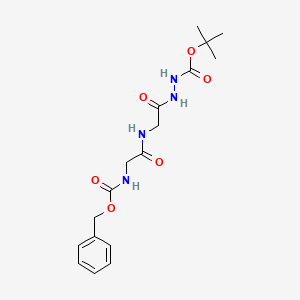
![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
![6-Formylindolo[2,3-b]carbazole](/img/structure/B13826812.png)
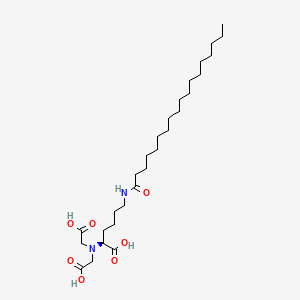
![(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13826826.png)
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13826828.png)
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13826830.png)
![Spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane]](/img/structure/B13826831.png)
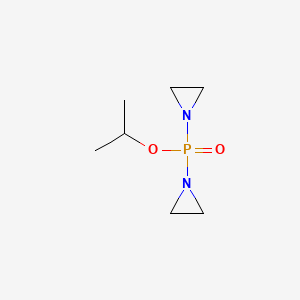
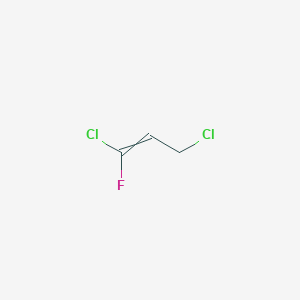
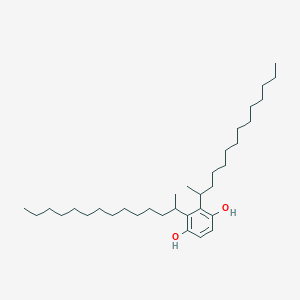
![7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one](/img/structure/B13826851.png)
